PF-01247324 is a novel selective and orally bioavailable Nav 1.8 channel blocker, attenuates nociception and sensory neuron excitability.
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide
CAS No.: 875051-72-2
Cat. No.: VC0539082
Molecular Formula: C13H10Cl3N3O
Molecular Weight: 330.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875051-72-2 |
---|---|
Molecular Formula | C13H10Cl3N3O |
Molecular Weight | 330.6 g/mol |
IUPAC Name | 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide |
Standard InChI | InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) |
Standard InChI Key | HPIUHDCRVYDAEJ-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N |
Canonical SMILES | CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide features a picolinamide backbone substituted with a 2,3,5-trichlorophenyl group at the 5-position and a methylcarbamoyl group at the 2-position. The systematic IUPAC name, 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, reflects this arrangement. The chlorine atoms at the 2, 3, and 5 positions of the phenyl ring contribute to the compound’s lipophilicity, enhancing membrane permeability and target engagement.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀Cl₃N₃O |
Molecular Weight | 330.6 g/mol |
CAS Registry Number | 875051-72-2 |
SMILES Notation | CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N |
Topological Polar Surface Area | 84.2 Ų |
The compound’s calculated logP value of 3.2 indicates moderate lipophilicity, balancing blood-brain barrier penetration and systemic distribution. Hydrogen bond donors (amine and amide groups) and acceptors (amide carbonyl and pyridine nitrogen) facilitate interactions with the Nav1.8 channel’s voltage-sensing domain.
Synthetic Routes
Retrosynthetic analysis suggests a convergent approach starting from 2,3,5-trichlorophenylboronic acid and 6-aminopicolinic acid derivatives. Palladium-catalyzed Suzuki-Miyaura coupling installs the trichlorophenyl group, followed by methylcarbamoylation via activated carbonyl intermediates. Purification by column chromatography yields the final product with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).
Mechanism of Action: Sodium Channel Modulation
Target Specificity
PF-01247324 selectively inhibits Nav1.8, a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons responsible for nociception. Unlike Nav1.7, which regulates action potential initiation, Nav1.8 governs sustained repetitive firing in C-fibers, making it critical for chronic pain states.
Electrophysiological Effects
In patch-clamp studies, PF-01247324 reduced late sodium currents in DRG neurons by 78% at 1 μM, with an IC₅₀ of 0.3 μM for Nav1.8. This contrasts with >10 μM IC₅₀ values for TTX-sensitive channels (Nav1.1-Nav1.7), demonstrating >30-fold selectivity. The compound stabilizes the channel’s inactivated state, prolonging recovery from inactivation and reducing neuronal hyperexcitability.
Pharmacokinetic Profile and Metabolic Stability
Absorption and Distribution
Oral administration in rats achieved a bioavailability of 62%, with peak plasma concentrations (Cₘₐₓ) of 1.8 μg/mL at 2 hours post-dosing. The volume of distribution (Vd) of 2.1 L/kg suggests extensive tissue penetration, including the central nervous system. Plasma protein binding is moderate (78%), allowing sufficient free fraction for target engagement.
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 3A4 (CYP3A4) produces two primary metabolites: N-demethylated and hydroxylated derivatives. Both metabolites exhibit <10% activity compared to the parent compound. Renal excretion accounts for 65% of elimination, with a terminal half-life (t₁/₂) of 6.2 hours in rodents. No accumulation was observed in repeat-dose studies.
Therapeutic Applications in Pain Management
Acute Postoperative Pain
In a rat plantar incision model, PF-01247324 (10 mg/kg p.o.) reduced mechanical allodynia by 70% within 3 hours, comparable to 5 mg/kg morphine. Efficacy persisted for 8 hours, aligning with its pharmacokinetic profile.
Chronic Neuropathic Pain
Partial sciatic nerve ligation models showed a 50% reduction in cold allodynia at 3 mg/kg BID, with no tolerance observed over 14 days. This contrasts with gabapentin, which required dose escalation.
Visceral Pain
In a murine acetic acid-induced writhing assay, 10 mg/kg PF-01247324 decreased writhes by 85%, outperforming 10 mg/kg diclofenac (65% reduction).
Experimental Studies and Preclinical Findings
Rodent Behavioral Models
Model | Dose (mg/kg) | Efficacy (%) | Duration (h) |
---|---|---|---|
Carrageenan-induced inflammation | 3 | 60 | 6 |
Chronic constriction injury | 10 | 55 | 8 |
Diabetic neuropathy | 10 | 65 | 12 |
Data from thermal hyperalgesia and von Frey filament tests confirmed dose-dependent analgesia without motor impairment (rotarod test).
Comparative Analysis with Related Compounds
Versus Non-selective Sodium Channel Blockers
Parameter | PF-01247324 | Mexiletine |
---|---|---|
Nav1.8 IC₅₀ | 0.3 μM | 12 μM |
CNS Side Effects | None | Dizziness |
Cardiac Liability | Low | High |
Selectivity enables PF-01247324 to avoid central nervous system and cardiovascular adverse effects common to older agents.
Future Directions in Clinical Development
Phase I trials should assess human pharmacokinetics and CYP3A4-mediated drug interactions. Chronic toxicity studies in non-human primates will clarify long-term safety. Combination therapy with μ-opioid receptor agonists could synergistically enhance analgesia while reducing opioid doses.
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